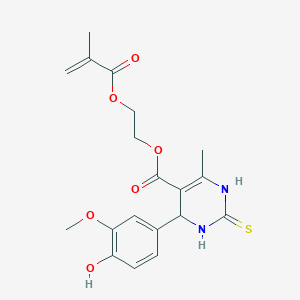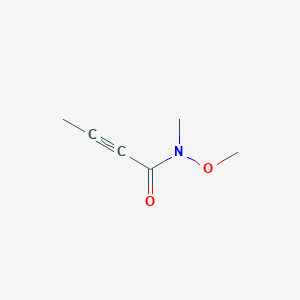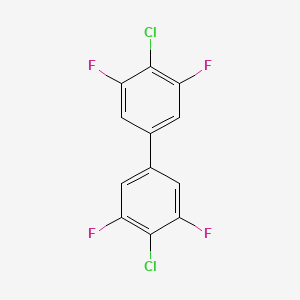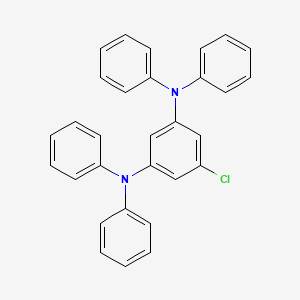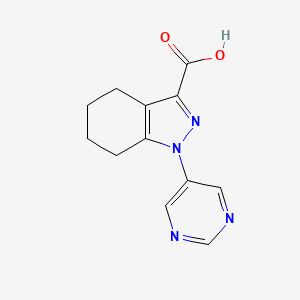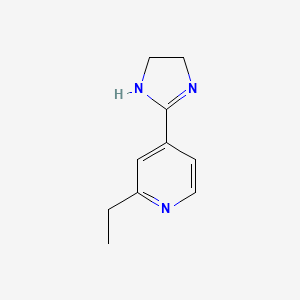
1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone is a chemical compound characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a dihydrofuran ring
Métodos De Preparación
The synthesis of 1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone typically involves the reaction of 4,5-dihydro-2-furanone with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent yield and purity.
Análisis De Reacciones Químicas
1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as trifluoroacetic acid and 4,5-dihydro-2-furanone.
Aplicaciones Científicas De Investigación
1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The dihydrofuran ring may also play a role in modulating the compound’s activity by influencing its three-dimensional structure and electronic properties.
Comparación Con Compuestos Similares
1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone can be compared with other similar compounds, such as:
1-(4,5-Dihydro-2-Furanyl)-1-Butanol: This compound has a butanol group instead of an ethanone group, leading to different chemical and biological properties.
4-tert-Butyl-1-(4,5-Dihydro-2-Furanyl)Cyclohexanol: The presence of a cyclohexanol ring in this compound results in distinct reactivity and applications.
1-(4,5-Dihydro-2-Furanyl)Cyclooctanol:
The uniqueness of this compound lies in its trifluoromethyl group, which imparts unique electronic and steric properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H5F3O2 |
|---|---|
Peso molecular |
166.10 g/mol |
Nombre IUPAC |
1-(2,3-dihydrofuran-5-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H5F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h2H,1,3H2 |
Clave InChI |
WZGXQDDJTGPJFM-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B12829240.png)

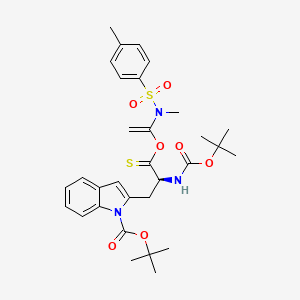
![1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one](/img/structure/B12829253.png)
